molecular formula C8H15NO3 B051182 Methyl [2-(3-buten-1-yloxy)ethyl]carbamate CAS No. 125183-29-1

Methyl [2-(3-buten-1-yloxy)ethyl]carbamate

Cat. No. B051182
M. Wt: 173.21 g/mol
InChI Key: UTBUUHZLUIHHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [2-(3-buten-1-yloxy)ethyl]carbamate, also known as MBOC, is a carbamate derivative that has garnered significant attention in the scientific community due to its potential applications in various fields. MBOC is synthesized through a multi-step process and has been utilized in scientific research for its unique properties.

Mechanism Of Action

Methyl [2-(3-buten-1-yloxy)ethyl]carbamate is a carbamate derivative that inhibits the activity of acetylcholinesterase (AChE) by forming a stable covalent bond with the enzyme. AChE is an important enzyme that plays a crucial role in the transmission of nerve impulses. Inhibition of AChE by Methyl [2-(3-buten-1-yloxy)ethyl]carbamate leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This mechanism of action is similar to that of other carbamate pesticides.

Biochemical And Physiological Effects

Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has been shown to have significant biochemical and physiological effects, particularly on the nervous system. Inhibition of AChE by Methyl [2-(3-buten-1-yloxy)ethyl]carbamate can lead to a range of symptoms, including muscle weakness, respiratory distress, and convulsions. Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has also been shown to have teratogenic effects in animal studies, indicating potential risks to human health.

Advantages And Limitations For Lab Experiments

Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has several advantages for use in lab experiments, including its stability, ease of synthesis, and unique properties. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on Methyl [2-(3-buten-1-yloxy)ethyl]carbamate, including its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further investigation into the mechanism of action of Methyl [2-(3-buten-1-yloxy)ethyl]carbamate and its effects on the nervous system could provide valuable insights into the development of new pesticides and other chemical agents. Finally, research into the environmental impact of Methyl [2-(3-buten-1-yloxy)ethyl]carbamate and its potential for bioaccumulation and persistence in ecosystems could inform regulatory decisions regarding its use.

Synthesis Methods

Methyl [2-(3-buten-1-yloxy)ethyl]carbamate is synthesized through a multi-step process starting from 3-hydroxypropyl chloroformate and 3-buten-1-ol. The process involves the reaction of 3-hydroxypropyl chloroformate with 3-buten-1-ol in the presence of a base to form the intermediate, 2-(3-buten-1-yloxy)ethyl chloroformate. The intermediate is then reacted with methylamine to form Methyl [2-(3-buten-1-yloxy)ethyl]carbamate. The synthesis process is detailed and requires careful attention to ensure purity of the final product.

Scientific Research Applications

Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has been utilized in various scientific research applications, including as a reagent for the determination of amino acids and peptides, as a derivatizing agent for the analysis of alcohols and amines, and as a cross-linking agent for the preparation of polyurethane foams. Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has also been used as a substrate for the study of enzyme kinetics and as a model compound for the investigation of the mechanism of action of carbamate pesticides.

properties

CAS RN

125183-29-1

Product Name

Methyl [2-(3-buten-1-yloxy)ethyl]carbamate

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl N-(2-but-3-enoxyethyl)carbamate

InChI

InChI=1S/C8H15NO3/c1-3-4-6-12-7-5-9-8(10)11-2/h3H,1,4-7H2,2H3,(H,9,10)

InChI Key

UTBUUHZLUIHHMJ-UHFFFAOYSA-N

SMILES

COC(=O)NCCOCCC=C

Canonical SMILES

COC(=O)NCCOCCC=C

synonyms

Carbamic acid, [2-(3-butenyloxy)ethyl]-, methyl ester (9CI)

Origin of Product

United States

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